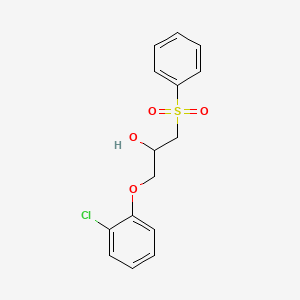

1-(2-Chlorophenoxy)-3-(phenylsulfonyl)-2-propanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

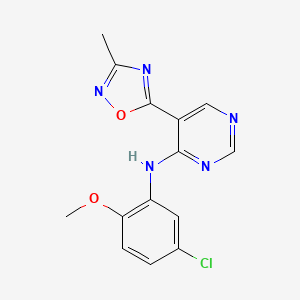

1-(2-Chlorophenoxy)-3-(phenylsulfonyl)-2-propanol, also known as CPPS, is a synthetic organic compound that has been used in a variety of scientific research applications. CPPS is a member of the phenoxyalkanoic acid family and is a derivative of chlorophenol. CPPS has been used in the synthesis of various compounds and has also been used to study the mechanism of action and biochemical and physiological effects of various compounds.

科学的研究の応用

Synthesis and Chemical Reactions

1-(2-Chlorophenoxy)-3-(phenylsulfonyl)-2-propanol serves as a versatile compound in the synthesis and chemical reactions of various organic compounds. For instance, its role in the synthesis of (−)‐(E,S)‐3‐(Benzyloxy)‐1‐Butenyl Phenyl Sulfone via a Horner‐Wadsworth‐Emmons reaction showcases its utility in creating esters and ethers, highlighting its potential in the formation of substituted monobasic acids and alkylation processes (Enders, Berg, & Jandeleit, 2003). Similarly, the compound's involvement in the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase further demonstrates its importance as a chiral intermediate in drug synthesis, particularly for antidepressants, by employing various microbial reductases for high enantioselectivity (Choi et al., 2010).

Polymer and Material Science

The compound's relevance extends to material science, particularly in the synthesis of functional aromatic multisulfonyl chlorides and their masked precursors. These multisulfonyl chlorides, containing acetophenone and sulfonyl chloride groups, are pivotal in creating dendritic and complex organic molecules, suggesting a broad application in material synthesis and the development of new polymers (Percec et al., 2001). Additionally, the synthesis of sulfonated poly (aryl ether sulfone) containing 1, 3, 4-oxadiazole exemplifies its use in developing proton exchange membranes for medium-high temperature fuel cells, indicating its potential in energy and environmental applications (Xu et al., 2013).

Enantioselective Processes and Catalysis

The compound's utility is also evident in enantioselective processes and catalysis, as demonstrated by the enzymatic resolution of 2-phenoxy-1-propanols through enantioselective acylation mediated by Achromobacter sp. lipase. This process showcases the ability to achieve moderate to good enantioselectivity for primary alcohols with an oxygen atom at the stereocenter, which is crucial in the synthesis of enantiomerically pure compounds (Miyazawa et al., 2001).

特性

IUPAC Name |

1-(benzenesulfonyl)-3-(2-chlorophenoxy)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClO4S/c16-14-8-4-5-9-15(14)20-10-12(17)11-21(18,19)13-6-2-1-3-7-13/h1-9,12,17H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPAERLOHOYOJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(COC2=CC=CC=C2Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-(4-chlorophenoxy)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2996518.png)

![1,1-Dioxo-[1,2]thiazolo[4,5-b]pyridin-3-one](/img/structure/B2996519.png)

![3,5-dichloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2996521.png)

![3-fluoro-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide](/img/structure/B2996522.png)

![3-(3-chlorophenyl)-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2996530.png)

![1-(3-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2996533.png)